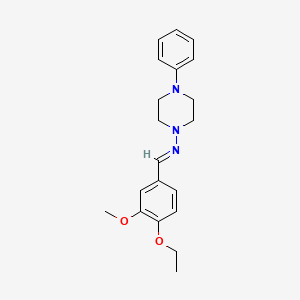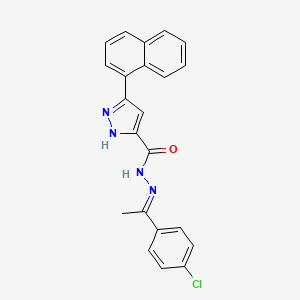![molecular formula C22H25N5O3S B11992284 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992284.png)
N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-éthoxyphényl)méthylidène]-2-{[4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe avec une formule moléculaire de C27H27N5O3S. Ce composé se distingue par sa structure unique, qui comprend un cycle triazole, un groupe méthoxyphényl et un groupe éthoxyphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(2-éthoxyphényl)méthylidène]-2-{[4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement un processus en plusieurs étapes. Une méthode courante comprend la condensation de la 2-éthoxybenzaldéhyde avec le 4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazole-3-thiol en présence d'un catalyseur acide. La réaction est réalisée sous reflux, et le produit est purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie et la cristallisation pour garantir la pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(2-éthoxyphényl)méthylidène]-2-{[4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en hydrazines correspondantes.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs comme l'azoture de sodium ou les halogénures d'alkyle.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Hydrazines.
Substitution : Divers triazoles substitués.
Applications De Recherche Scientifique
N'-[(E)-(2-éthoxyphényl)méthylidène]-2-{[4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Il est utilisé dans la recherche pour comprendre ses interactions avec diverses cibles et voies biologiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(2-éthoxyphényl)méthylidène]-2-{[4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Le composé peut également interférer avec les voies cellulaires, ce qui conduit à ses effets biologiques observés.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(4-éthoxyphényl)méthylidène]-2-{[4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]-2-{[4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
N'-[(E)-(2-éthoxyphényl)méthylidène]-2-{[4-éthyl-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de son motif de substitution spécifique sur le cycle triazole et de la présence de groupes éthoxy et méthoxy. Ces caractéristiques structurales contribuent à ses propriétés chimiques et biologiques distinctes, le différenciant des composés similaires.
Propriétés
Formule moléculaire |
C22H25N5O3S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O3S/c1-4-27-21(16-10-12-18(29-3)13-11-16)25-26-22(27)31-15-20(28)24-23-14-17-8-6-7-9-19(17)30-5-2/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14+ |
Clé InChI |
SJKKLPJOWNNRLU-OEAKJJBVSA-N |
SMILES isomérique |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC)C3=CC=C(C=C3)OC |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)

![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)









![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)
